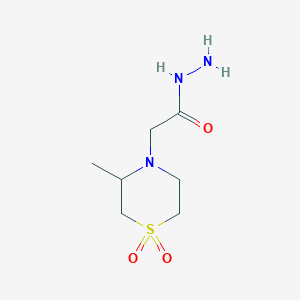
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide is a chemical compound with the molecular formula C6H13N3O3S It is known for its unique structure, which includes a thiomorpholine ring with a methyl group and a dioxido functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide typically involves the reaction of thiomorpholine with acetic hydrazide under controlled conditions. The process begins with the oxidation of thiomorpholine to form 1,1-dioxidothiomorpholine. This intermediate is then reacted with acetic hydrazide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of thiomorpholine followed by its reaction with acetic hydrazide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido functional group.
Substitution: The methyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1-Dioxidothiomorpholino)acetohydrazide: A closely related compound with similar structural features.
Thiazole Derivatives: Compounds containing the thiazole ring, which share some chemical properties with 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C7H15N3O3S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H15N3O3S/c1-6-5-14(12,13)3-2-10(6)4-7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) |
Clave InChI |
CZLSLGJBQKTHFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)CCN1CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
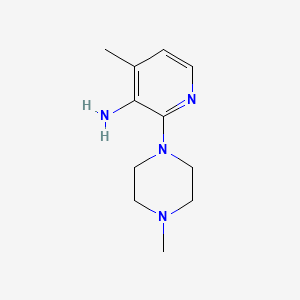
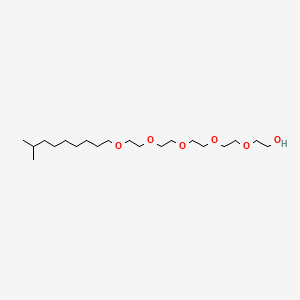

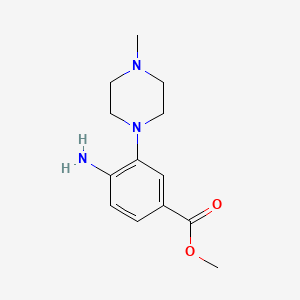

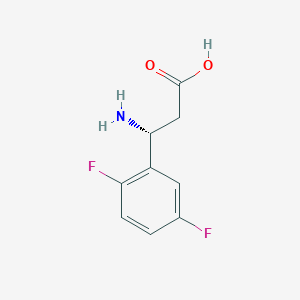
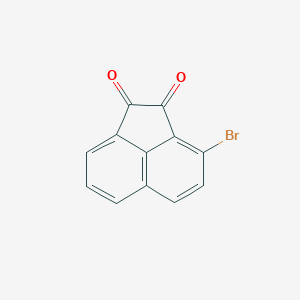
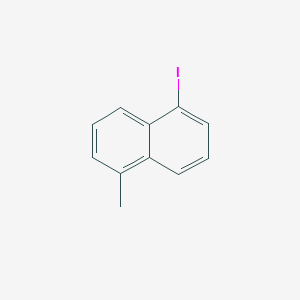
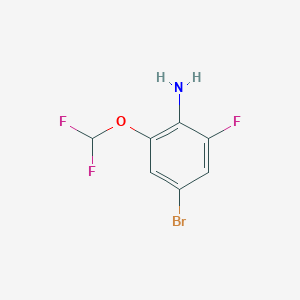


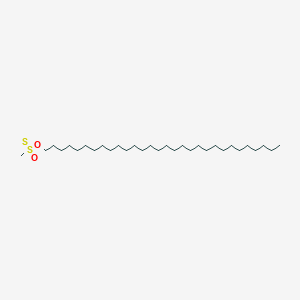
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
